Triphenyl phosphate

Descripción

Historical Context and Evolution of TPP as a Flame Retardant and Plasticizer

First synthesized in the late 19th century, the flame-retardant properties of triphenyl phosphate were quickly recognized. chemwatch.net This led to its widespread adoption in the early 20th century as industries sought to improve the fire safety of various materials. chemwatch.net TPP's versatility and effectiveness in inhibiting combustion and enhancing the flexibility of materials made it a popular additive in a vast array of products. chemwatch.netchemicalbook.com

Its applications have spanned numerous sectors, including:

Plastics and Polymers: TPP has been used as a flame retardant in engineering plastics like phenolic and phenylene oxide-based resins, which are crucial for manufacturing electrical and automobile components. chemicalbook.comfrontiersin.org It also acts as a plasticizer in polymers such as polyvinyl chloride (PVC) and cellulose acetate, increasing their durability and flexibility. solubilityofthings.comchemicalbook.comecoinvent.org

Electronics: It has been incorporated into electronic equipment, including computers and printed circuit boards, to meet fire safety standards. ecoinvent.orgca.gov

Construction and Textiles: TPP has been used in construction materials, roofing paper, and textiles, including auto upholstery. chemicalbook.comatamanchemicals.com

Other Applications: Its use extends to hydraulic fluids, lubricants, adhesives, sealants, lacquers, varnishes, and even as a component in some pesticides and photographic films. chemwatch.netchemicalbook.comwikipedia.org

The global production volume of TPP reflects its widespread use. In 2000, the worldwide production was estimated to be between 20,000 and 30,000 tonnes. ecoinvent.orgoecd.org More recent data from 2020 estimated the annual production volume in China to be 14,493 tonnes. industrialchemicals.gov.au A 2025 market analysis estimated the global TPP market at $850 million, with a projected compound annual growth rate (CAGR) of 5% from 2025 to 2033, driven by demand from the polymers and fibers industries. archivemarketresearch.com

Replacement of Brominated Flame Retardants (BFRs) by TPP

The use of TPP saw a significant increase following the phase-out of certain brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). frontiersin.orgwikipedia.org Concerns over the persistence, bioaccumulation, and toxicity of BFRs led to restrictions and bans on their use, creating a demand for alternatives. acs.org Organophosphate flame retardants (OPFRs), including TPP, emerged as common substitutes due to their low cost and excellent flame-retardant properties. frontiersin.orgfrontiersin.org TPP and other triaryl phosphates became key alternatives for BFRs in a variety of applications. mst.dkpops.int

Current Research Landscape and Significance of TPP Studies

Despite its long history of use, recent scientific investigations have raised concerns about the potential environmental and human health impacts of TPP. chemwatch.netwikipedia.org This has led to a surge in research focused on understanding its toxicological profile and environmental fate.

Current research is exploring several key areas:

Endocrine Disruption: A growing body of evidence suggests that TPP may act as an endocrine-disrupting chemical (EDC), interfering with the body's natural hormone systems. ca.govwikipedia.orgnih.govrsc.org Studies have investigated its potential to affect reproductive and developmental processes, as well as metabolic function. wikipedia.orgnih.govnih.gov

Metabolic Effects: Research has indicated a possible link between TPP exposure and metabolic disruption, including the development of obesity. ca.govnih.gov Studies have shown that TPP can enhance adipogenic differentiation (the process of forming fat cells) in vitro. nih.govacs.org

Neurotoxicity and Other Health Effects: While early reports suggested low neurotoxicity, an increasing number of studies are investigating potential links between TPP exposure and neurotoxicity, as well as genotoxicity. wikipedia.orgnih.gov

Environmental Presence and Ecotoxicity: TPP has been detected in various environmental compartments, including aquatic ecosystems, indoor dust, and soil. solubilityofthings.comwikipedia.orgresearchgate.net The European Chemicals Agency considers TPP to be "very toxic" to aquatic life with potentially long-lasting effects. wikipedia.org Research is ongoing to fully assess its environmental impact and bioaccumulation potential in different organisms. wikipedia.orgresearchgate.netmdpi.com

The significance of these studies is underscored by the widespread human exposure to TPP. nih.gov Its presence in a multitude of consumer products, from furniture and electronics to nail polish, means that exposure can occur through various routes, including inhalation, ingestion of dust, and dermal contact. ca.govcir-safety.org

Research Objectives and Scope of the Outline

The primary objectives of current TPP research are to:

Elucidate the mechanisms by which TPP exerts its biological effects, particularly concerning its potential as an endocrine disruptor and its impact on metabolic processes. nih.govnih.govacs.org

Characterize the full spectrum of its toxicological profile, including potential neurotoxic, reproductive, and developmental effects. wikipedia.orguzh.ch

Determine the extent of human and environmental exposure and the associated risks. researchgate.netmdpi.com

Identify and evaluate safer alternatives to TPP and other halogen-free flame retardants. chemwatch.netnih.govchemsec.org

This article aims to provide a comprehensive overview of the chemical compound this compound, structured around its historical use, its role as a replacement for BFRs, and the current state of scientific research. The subsequent sections will delve into detailed research findings, adhering strictly to the outlined topics to provide a focused and scientifically accurate account of TPP.

Propiedades

IUPAC Name |

triphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZNDPSIHUTMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

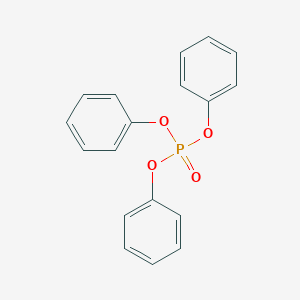

Molecular Formula |

C18H15O4P, Array | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021952 | |

| Record name | Triphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphate appears as colorless crystals. (NTP, 1992), Dry Powder, Liquid; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Colorless, crystalline powder with a phenol-like odor; [NIOSH], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Colorless, crystalline powder with a phenol-like odor. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

473 °F at 11 mmHg (NTP, 1992), BP: 245 °C at 11 mm Hg, 370 °C, 473 °F at 11 mmHg, 776 °F | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

428 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (Closed cup), 220 °C c.c., 428 °F | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C, Insoluble in water, Soluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroform, Soluble in benzene, chloroform, ether, acetone; moderately soluble in alcohol, For more Solubility (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.001, (129 °F): 0.002% | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2055 (NTP, 1992) - Denser than water; will sink, Density: 1.2055 g/cu cm at 50 °C, Bulk density: 10.5 lb/gal, Relative density (water = 1): 1.27, 1.2055, 1.29 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.19 (Air = 1) | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 380.3 °F (NTP, 1992), 0.000002 [mmHg], 2.00X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1, 1 mmHg at 380 °F, (380 °F): 1 mmHg | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals from ligroin; prisms from alcohol; needles from diethyl ether, Colorless, crystalline powder, Needles | |

CAS No. |

115-86-6 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZE19Z66EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, triphenyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TC802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

122 to 124 °F (NTP, 1992), 49.39 °C, 49-50 °C, 122-124 °F, 120 °F | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1062 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIPHENYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/141 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triphenyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0644.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Occurrence and Dynamics of Triphenyl Phosphate

Environmental Distribution and Concentrations of TPP

Triphenyl phosphate has been detected across a range of environmental compartments, including water, sediment, soil, and biota. inchem.org While generally found at low levels, higher concentrations are often observed in areas with significant industrial activity. inchem.org

TPP is frequently detected in various aquatic systems. Studies have reported its presence in surface water at concentrations ranging from a few to hundreds of nanograms per liter (ng/L). nih.gov For instance, in the Pearl River in China, total organophosphate ester (OPEs) concentrations, including TPP, ranged from 117.5 to 854.8 ng/L in the dissolved phase. nih.gov In the surface seawaters of the South China Sea, total OPE concentrations were found to be between 1.3 and 24.4 ng/L. nih.gov A study on the Delaware River in the United States found TPP concentrations as high as 16 µg/L in the inlet of a wastewater treatment plant and 2 µg/L in its outlet, indicating significant removal during treatment but also highlighting its release into river systems. oecd.org Drinking water derived from contaminated river water has also been shown to contain trace amounts of TPP. oecd.org

| Location | Concentration Range | Reference |

| Pearl River, China (dissolved phase) | 117.5 - 854.8 ng/L (as total OPEs) | nih.gov |

| South China Sea (surface seawater) | 1.3 - 24.4 ng/L (as total OPEs) | nih.gov |

| Delaware River, USA (WWTP inlet) | 16 µg/L | oecd.org |

| Delaware River, USA (WWTP outlet) | 2 µg/L | oecd.org |

| Various US water samples | Up to 7.9 µg/L | oecd.org |

| Polluted areas (general) | 0.01 - 1 µg/L | nih.gov |

| River water, Denmark (record high) | 7.8 µg/L | nih.gov |

This table presents a selection of reported concentrations of this compound (or total OPEs where specified) in various aquatic environments.

Due to its chemical properties, TPP has a tendency to adsorb to particulate matter and settle in sediments and soil. inchem.org A Mackay Level I model calculation predicts that TPP is primarily distributed to soil (43.9%) and sediment (41.0%). oecd.org Measured Koc values, which indicate the tendency of a chemical to bind to soil or sediment, are in the range of 2514-3561, confirming its strong adsorption potential. oecd.org

Concentrations in sediment can vary significantly. In some industrialized areas of the USA, TPP has been detected in sediment at concentrations up to 4 µg/g. oecd.org Another report indicates that levels in river and marine sediment generally range from 0.2 to 200 ng/g, but can reach as high as 4000 ng/g near manufacturing sites. inchem.org In a study of Lake Shihwa, Korea, TPP was also detected in sediment. The half-life of TPP in soil has been determined to be 37 days under aerobic conditions and 21 days under anaerobic conditions. oecd.org

| Environmental Compartment | Concentration/Finding | Reference |

| Sediment (industrialized US areas) | Up to 4 µg/g | oecd.org |

| River and Marine Sediment (general) | 0.2 - 200 ng/g | inchem.org |

| Sediment (near manufacturing sites) | Up to 4000 ng/g | inchem.org |

| Soil (aerobic half-life) | 37 days | oecd.org |

| Soil (anaerobic half-life) | 21 days | oecd.org |

This table summarizes findings on the occurrence and persistence of this compound in sediment and soil.

The presence of TPP and its metabolites has been documented in a variety of organisms, including wildlife and humans, indicating its bioavailability and potential for bioaccumulation. anses.frnih.gov In several industrialized and non-industrialized areas of the USA, TPP was detected in 16 out of 82 fish samples, with concentrations up to 0.6 µg/g. oecd.org Bioconcentration factors in fish have been reported to range widely. nih.gov

Studies on birds have also detected TPP. For example, in herring gulls from a Great Lakes colony, mean concentrations of TPP were found in egg yolk and fat. guiguenolab.ca TPP and its primary metabolite, diphenyl phosphate (DPHP), have been found in the tissues of Japanese quail after experimental exposure. guiguenolab.ca

In humans, exposure to TPP is widespread, with its metabolite DPHP being detected in over 90% of a study population in North Carolina. researchgate.net The presence of TPP and other organophosphate products in human biological fluids is a cause for concern due to potential co-exposures. anses.fr

Occurrence in Sediment and Soil

Environmental Fate and Transport Mechanisms

The environmental behavior of TPP is governed by several processes, including degradation and transport between different environmental compartments. oecd.org While TPP can adhere to atmospheric particles and undergo long-range transport, it is expected to primarily partition to soil and sediment upon release into the environment.

TPP undergoes abiotic degradation in the environment, with hydrolysis being a significant pathway. oecd.org The rate of hydrolysis is pH-dependent. TPP is relatively stable under neutral and acidic conditions but degrades more rapidly in alkaline environments. oecd.org The half-life of TPP in water has been reported as approximately 19 days at pH 7, 7.5 days at pH 8.2, and 1.3 days at pH 9.5. oecd.org In distilled water, measured half-lives ranged from 3 to 19 days at pH levels between 7 and 9.

| pH | Half-life | Reference |

| 5 | > 28 days | oecd.org |

| 7 | 19 days | oecd.org |

| 8.2 | 7.5 days | oecd.org |

| 9.5 | 1.3 days | oecd.org |

| 7-9 (distilled water) | 3 - 19 days |

This table illustrates the pH-dependent hydrolysis half-life of this compound in water.

A primary product of TPP hydrolysis and metabolism is diphenyl phosphate (DPHP). service.gov.uk Under environmentally relevant conditions, TPP hydrolyzes to form DPHP and phenol. DPHP is also the main metabolite of several other organophosphate esters. In rat liver homogenate, TPP is degraded to DPHP as the major metabolite. oecd.org Similarly, in vivo studies with mice have shown that TPP is almost completely metabolized, with DPHP being the major metabolite formed. nih.gov In Japanese quail, DPHP was found to be the dominant metabolite, making up a significant portion of the total burden in both eggs and chicks. guiguenolab.ca The formation of DPHP is a critical step in the biotransformation of TPP. nih.gov While TPP is readily biodegradable, DPHP appears to be more resistant to further hydrolysis under neutral and basic conditions.

Hydrolysis and Abiotic Degradation Pathways

Influence of pH and Temperature on Hydrolysis Rate

The hydrolysis of this compound is significantly influenced by both pH and temperature. The process involves the breakdown of TPP into diphenyl phosphate (DPHP) and phenol. oecd.org

Influence of pH:

The rate of hydrolysis is pH-dependent. oecd.org TPP is relatively stable under acidic and neutral conditions, but the rate of hydrolysis increases significantly under alkaline conditions. oecd.orgchemicalbook.com

At a pH of 5 and a temperature of 25°C, the half-life of TPP is greater than 28 days. oecd.org

At a pH of 7 and 25°C, the half-life is approximately 19 days. oecd.orgepa.gov

Under alkaline conditions, the hydrolysis is more rapid. At a pH of 8.2 and 21°C, the half-life is 7.5 days, and at a pH of 9.5 and 21°C, it decreases to 1.3 days. oecd.orgchemicalbook.com At a pH of 9 and 25°C, the half-life is 3 days. oecd.orgepa.gov

Diphenyl phosphate, the initial hydrolysis product, is more resistant to further hydrolysis, especially under neutral and basic conditions. industrialchemicals.gov.auservice.gov.uk

Influence of Temperature:

While specific quantitative data on the direct effect of temperature across a wide range is limited in the provided search results, it is a known principle of chemical kinetics that reaction rates, including hydrolysis, generally increase with temperature. Most cited studies were conducted at room temperature (20-30°C), suggesting that in cooler environmental conditions, the hydrolysis rate may be slower. service.gov.uk

Table 1: Hydrolysis Half-life of this compound at Various pH Levels

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 5 | 25 | > 28 |

| 7 | 25 | 19 |

| 8.2 | 21 | 7.5 |

| 9 | 25 | 3 |

| 9.5 | 21 | 1.3 |

Biodegradation in Various Environmental Compartments (e.g., soil, aquatic species)

Biodegradation is a primary mechanism for the removal of this compound from the environment.

Soil:

In soil, TPP is not expected to be persistent. industrialchemicals.gov.au Studies have shown that it undergoes biodegradation under both aerobic and anaerobic conditions. industrialchemicals.gov.au In a study using loamy sand soil, the primary degradation half-life was 37 days under aerobic conditions and 21 days under anaerobic conditions. oecd.orgindustrialchemicals.gov.au Biodegradation is considered the predominant fate process for TPP in soil. mst.dk

Aquatic Species:

This compound is readily biodegradable in aquatic environments. industrialchemicals.gov.au In river water, it has been observed to degrade completely within 3 days. epa.gov The half-life of TPP in water and sediment is estimated to be between 3 and 12 days. nih.gov Metabolism of TPP has been observed in various aquatic organisms, including fish, invertebrates, and algae. pinfa.eu For instance, in zebrafish, TPP is metabolized to DPHP, and this process is thought to be mediated by cytochrome P450 (CYP) enzymes. industrialchemicals.gov.au

Biotransformation Products and Detoxification Processes

The biotransformation of this compound in aquatic organisms leads to the formation of several metabolites. The most common biotransformation product is diphenyl phosphate (DPHP), formed through hydrolysis. pinfa.euresearchgate.netgist.ac.kr

Studies have identified numerous other biotransformation products. In one study involving green algae, daphnids, and fish, 29 different biotransformation products of TPP were identified. pinfa.eugist.ac.kr These products are formed through various mechanisms, including hydroxylation, methylation, and conjugation with substances like glutathione and glucuronic acid. nih.govnih.gov

In many cases, the biotransformation of TPP is a detoxification process, resulting in metabolites that are less toxic than the parent compound. pinfa.euresearchgate.netgist.ac.kr However, some biotransformation products, such as hydroquinone and certain conjugated products, have been predicted to be more toxic than TPP. pinfa.euresearchgate.netgist.ac.kr

In the white rot fungus Pycnoporus sanguineus, TPP is biotransformed through oxidative cleavage, hydroxylation, and methylation, leading to a significant decrease in toxicity. In the bacterium Brevibacillus brevis, TPP is degraded to DPHP and phenyl phosphate. nih.gov

Role of Microorganisms in Degradation

Microorganisms play a crucial role in the biodegradation of this compound. Both bacteria and fungi have been shown to degrade TPP.

The bacterium Flavobacterium sp. was one of the first microorganisms identified to degrade organophosphorus compounds. oup.com Since then, several other bacterial species, including Sphingopyxis sp., Brevibacillus brevis, Sphingobium, Burkholderia, Mycobacterium, and Methylobacterium, have been identified as capable of degrading TPP. nih.govnih.gov The degradation process often involves intracellular enzymes, with cytochrome P450 monooxygenases playing a significant role in initiating the breakdown of the TPP molecule. nih.gov

The white rot fungus Pycnoporus sanguineus has also demonstrated the ability to effectively degrade TPP. The degradation by this fungus involves enzymes such as cytochrome P450s, aromatic compound dioxygenases, and methyltransferases.

Photolytic Degradation

This compound can undergo photolytic degradation, particularly through indirect photolysis in the atmosphere. The reaction with photogenerated hydroxyl radicals is expected to be a significant degradation pathway in the air, with a calculated half-life of approximately 12 to 36 hours. oecd.orgepa.govservice.gov.uk

Direct photolysis by sunlight is not considered a major degradation pathway for TPP in water because it does not absorb light at wavelengths greater than 290 nm. epa.gov However, studies using UV radiation have shown that TPP can be degraded. service.gov.uk Advanced oxidation processes involving UV light in combination with hydrogen peroxide (UV-H2O2), titanium dioxide (UV-TiO2), or persulfate (UV-PS) can effectively degrade TPP in water, with photodegradation half-lives of 74, 150, and 89 minutes, respectively, in one study. nih.gov The degradation products in these processes mainly result from the breaking of the P-O-C bond and hydroxylation. nih.govnih.gov

Partitioning to Sediments and Soil

Due to its chemical properties, this compound is expected to partition to sediments and soil when released into the environment. industrialchemicals.gov.au It has a high octanol-water partition coefficient (log Kow) of 4.6 and high soil adsorption coefficients (Koc >2000), indicating it will preferentially adsorb to organic carbon-rich phases like sediment and soil and will be immobile in various soil types. industrialchemicals.gov.au

The sorption of TPP in soil is primarily through partitioning into the soil organic matter, but hydrophobic and π–π interactions also play a role. hep.com.cn The hydrolysis intermediates of TPP can also sorb to soil organic matter. hep.com.cn Fugacity models predict that if released equally to air, water, and soil, the majority of TPP (around 75.3%) will end up in the soil, with smaller amounts in water (14.8%) and sediment (9.23%). industrialchemicals.gov.au

Table 2: Estimated Environmental Distribution of this compound

| Environmental Compartment | Predicted Percentage |

|---|---|

| Soil | 75.3% |

| Water | 14.8% |

| Sediment | 9.23% |

| Air | 0.619% |

Bioaccumulation Potential in Aquatic Organisms

This compound has a low potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au While it is a lipophilic chemical, it is also readily metabolized. industrialchemicals.gov.aunih.gov

Experimentally determined bioconcentration factors (BCFs) for TPP are generally below the threshold for classification as a bioaccumulative substance. industrialchemicals.gov.au For example, BCF values from dietary exposure were 158.5 for fish, 512.9 for invertebrates, and 354.8 for plankton. industrialchemicals.gov.au Biota-sediment accumulation factors (BSAFs) for catfish were also low, indicating minimal uptake from sediment. industrialchemicals.gov.au

However, some studies have reported a wide range of bioconcentration factors in fish, from 0.6 to 1743, suggesting that factors like species, gender, feeding habits, and metabolic efficiency can influence accumulation. nih.gov In adult zebrafish, after reaching equilibrium, the highest concentrations of TPP were found in the intestine, followed by the gills, brain, and liver, with much lower levels in the muscle. nih.gov The European Chemicals Agency (ECHA) has identified this compound as a substance of very high concern due to its endocrine-disrupting properties in the environment. europa.eu

Table 3: Bioaccumulation Factors (BAF) of this compound in Aquatic Organisms from Dietary Exposure

| Organism Type | Bioaccumulation Factor (BAF) |

|---|---|

| Fish | 158.5 |

| Invertebrates | 512.9 |

| Plankton | 354.8 |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound (TPP) |

| Diphenyl phosphate (DPHP) |

| Phenol |

| Hydroquinone |

| Glutathione |

| Glucuronic acid |

| Phenyl phosphate |

| Hydrogen peroxide |

| Titanium dioxide |

Bioconcentration Factors (BCF) in Fish and Duckweed

The bioconcentration factor (BCF) is a critical measure for assessing the potential of a chemical to accumulate in an organism directly from the surrounding water. For this compound (TPP), BCF values have been studied in various aquatic organisms, particularly fish and duckweed, though reported values can vary significantly. nih.gov

In fish, measured BCFs for this compound indicate a moderate potential for bioaccumulation. oecd.org Studies have reported a wide range of BCF values, from as low as 0.6 to as high as 2,590, reflecting differences in experimental conditions and species. nih.govnih.gov For instance, a continuous flow-through test with Oryzias latipes (Japanese medaka) over 18 days resulted in a whole-body BCF of 144. oecd.org Another static test with Carassius auratus (goldfish) showed a BCF of 110 after 72 hours. oecd.orgnih.gov Studies on rainbow trout (Oncorhynchus mykiss, previously Salmo gairdneri) have yielded BCFs ranging from 132 to 364 and also from 180 to 280. oecd.orgnih.gov In fathead minnows (Pimephales promelas), a BCF of 561 has been measured. nih.gov The variability in these findings highlights the need for further research to understand the factors influencing bioaccumulation. nih.gov

In aquatic plants, the bioaccumulation of this compound has also been investigated. For duckweed (Lemna minor), a BCF of 43 L/kg was determined. industrialchemicals.gov.auservice.gov.uk In contrast, the BCF for cattails (Typha sp.) was found to be less than 1 L/kg after ten days of exposure. service.gov.uk

Below is a summary of experimentally determined Bioconcentration Factors for this compound in various fish species.

Table 1: Bioconcentration Factors (BCF) of this compound in Fish

| Species | Scientific Name | BCF Value | Test Type | Reference |

|---|---|---|---|---|

| Japanese Medaka | Oryzias latipes | 144 | Continuous Flow | oecd.org |

| Goldfish | Carassius auratus | 110 | Static | oecd.orgnih.gov |

| Rainbow Trout | Oncorhynchus mykiss | 132-364 | Flowing Water | oecd.orgnih.gov |

| Rainbow Trout | Oncorhynchus mykiss | 180-280 | Flowing Water | nih.gov |

| Rainbow Trout | Oncorhynchus mykiss | 573 | Static | nih.gov |

| Fathead Minnow | Pimephales promelas | 561 | Static | nih.gov |

| Fathead Minnow | Pimephales promelas | 68-160 | Artificial Pond | oecd.org |

| Killifish | Oryzias latipes | 250 | Static | nih.gov |

Biota-Sediment Accumulation Factors (BSAF)

The Biota-Sediment Accumulation Factor (BSAF) is used to describe the accumulation of a chemical from sediment into an organism. Research indicates a minimal uptake of this compound from sediment in some species. For example, BSAF values for catfish were found to be below 0.642. industrialchemicals.gov.au

A study investigating various organophosphorus flame retardants reported that the mean logarithmic BSAF values for individual compounds ranged from -2.0 to 0.41. nih.gov Another study focusing on the Pearl River Delta in South China found that the BSAF of several phosphate flame retardants, including TPP, were generally lower than 1 in fish species, with the exception of tris(chloroisopropyl) phosphate (TCIPP) in common carp. nih.gov Research in Colombian marine environments reported BSAF values for a sum of 11 organophosphate esters (OPEs) ranging from 0.340 to 4.32. csic.es

Table 2: Biota-Sediment Accumulation Factors (BSAF) for this compound and Related Compounds

| Organism/Location | Compound(s) | BSAF Value | Log BSAF Value | Reference |

|---|---|---|---|---|

| Catfish | This compound | < 0.642 | - | industrialchemicals.gov.au |

| Aquatic Species (E-waste polluted pond) | Individual PFRs | - | -2.0 to 0.41 | nih.gov |

| Fish (Pearl River Delta) | Phosphate Flame Retardants | Generally < 1 | - | nih.gov |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | TPP |

| Diphenyl phosphate | DPHP |

| Monophenyl phosphate | |

| 2-isopropylphenyl diphenyl phosphate | |

| Bisphenol A bis(diphenyl phosphate) | |

| Tri-n-butyl phosphate | TnBP |

| Tris(2-chloroethyl) phosphate | TCEP |

| Tris(2-chloroisopropyl) phosphate | TCIPP |

| Triethyl phosphate | TEP |

| Tricresyl phosphate | TMPP |

| Tris(2-butoxyethyl) phosphate | TBOEP |

| 2,3,4,5-tetrabromo-ethylhexylbenzoate | TBB |

| 2,3,4,5-tetrabromo-bis(2-ethylhexyl) phthalate | TBPH |

| 2-ethylhexyl diphenyl phosphate | EHDPP |

| 4-isopropylphenyl diphenyl phosphate | 4IPPDPP |

Toxicological and Ecotoxicological Investigations of Triphenyl Phosphate

In Vitro Toxicological Studies

Triphenyl phosphate (TPP) has demonstrated cytotoxic effects in a variety of in vitro cell line models, spanning multiple species including human, monkey, and dog. Research has shown that TPP can inhibit cell growth in a dose-dependent manner across these different cell lines. cir-safety.orgcir-safety.org

In human cell lines, TPP-induced cytotoxicity has been observed in several types of cells. For example, studies have documented its toxic effects on human KB and HEL-R66 cells. cir-safety.orgcir-safety.org Further research has identified cytotoxicity in human osteoblast-like Saos-2 cells and in human adrenocortical H295R and placental choriocarcinoma (BeWo) cells. mst.dkscience.gov The half-lethal concentration (LC50) for TPP in mouse spermatocyte GC-2 cells was found to decrease with longer exposure times, recorded at 105.8 µM for 24 hours, 61.61 µM for 48 hours, and 53.23 µM for 72 hours. nih.gov

The cytotoxic potential of TPP extends to non-human cell lines as well. Studies have reported its toxicity in monkey kidney (Vero) and dog kidney (MDCK) cell lines. cir-safety.orgcir-safety.orgmst.dk The dose that inhibited cell multiplication by 50% (ID50) was determined to be 0.4 mM for the Vero cell line and 0.5 mM for the MDCK cell line. cir-safety.orgcir-safety.org

| Cell Line | Organism | Cell Type | Observed Effect | ID50/LC50 | Reference |

| KB | Human | Oral Epidermoid Carcinoma | Inhibition of growth | 0.6 mM | cir-safety.orgcir-safety.org |

| HEL-R66 | Human | Embryonic Lung | Inhibition of growth | 0.5 mM | cir-safety.orgcir-safety.org |

| Saos-2 | Human | Osteoblast-like | Cytotoxic | Not specified | mst.dk |

| H295R | Human | Adrenocortical | Cytotoxic | Not specified | mst.dk |

| BeWo | Human | Placental Choriocarcinoma | Cytotoxic | Not specified | mst.dkscience.gov |

| GC-2 | Mouse | Spermatocyte | Decreased cell viability | 61.61 µM (48h) | nih.gov |

| Vero | Monkey | Kidney | Inhibition of growth | 0.4 mM | cir-safety.orgcir-safety.orgmst.dk |

| MDCK | Dog | Kidney | Inhibition of growth | 0.5 mM | cir-safety.orgcir-safety.orgmst.dk |

This compound has been identified as a compound that can promote adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. escholarship.org This effect is mediated through its interaction with and modulation of several key signaling pathways.

A primary mechanism underlying the adipogenic effects of TPP is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govacs.org PPARγ is a nuclear receptor considered a master regulator of adipogenesis. acs.org TPP acts as a potent agonist for PPARγ, meaning it binds to and activates the receptor. acs.org This activation of PPARγ by TPP initiates a cascade of gene expression that drives the differentiation of pre-adipocytes into mature adipocytes. acs.org Studies using the 3T3-L1 pre-adipocyte cell line have shown that exposure to TPP leads to increased lipid accumulation, a hallmark of adipocyte differentiation. nih.govacs.org This effect can be blocked by a PPARγ antagonist, confirming the receptor's central role in TPP-mediated adipogenesis. acs.org

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell growth, differentiation, and metabolism, is also modulated by TPP. escholarship.orgnih.govzenodo.orgfrontiersin.org Research has demonstrated that TPP can activate the PI3K/AKT pathway in adipocytes. escholarship.orgnih.gov This activation, characterized by increased phosphorylation of AKT, contributes to the adipogenic effects of TPP. nih.gov Inhibition of PI3K has been shown to ablate the effects of TPP on glucose uptake in mature adipocytes, indicating the pathway's importance in mediating TPP's metabolic effects. escholarship.orgnih.gov

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, involved in cell proliferation and differentiation, is also implicated in the actions of TPP. sdbonline.orgnih.govnih.gov While direct upregulation of the entire pathway by TPP in adipocytes is an area of ongoing research, the components of this pathway are known to play roles in cellular growth and metabolic regulation. frontiersin.orgphysiology.org The EGFR pathway is known to be activated by various ligands, leading to downstream signaling cascades that can influence cell fate and function. nih.gov In the context of tissue regeneration and cell proliferation, EGFR signaling is a critical component. sdbonline.org

| Signaling Pathway | Effect of TPP on Adipogenesis | Key Research Findings | Reference(s) |

| PPARγ Signaling Pathway | Activation | TPP is a potent PPARγ agonist, promoting adipocyte differentiation and lipid accumulation. | nih.govacs.org |

| PI3K/AKT Signaling Pathway | Modulation/Activation | TPP activates the PI3K/AKT pathway, contributing to its adipogenic and metabolic effects. | escholarship.orgnih.govnih.gov |

| EGFR Signaling Pathway | Upregulation | EGFR signaling is involved in cell proliferation and differentiation, processes relevant to adipogenesis. | sdbonline.orgnih.gov |

In vitro studies using human liver microsomes have been crucial for understanding how the human body processes this compound. The primary metabolic transformations involve hydrolysis and hydroxylation.

The major metabolite formed is diphenyl phosphate (DPHP), which results from the cleavage of one of the phenyl ester linkages by carboxylesterases. industrialchemicals.gov.au This hydrolysis reaction is a significant pathway in the breakdown of TPP. industrialchemicals.gov.au

Additionally, TPP can undergo hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form hydroxylated metabolites. uzh.ch One such identified metabolite is 4-hydroxyphenyl diphenyl phosphate (4-OH-TPHP). nih.govsci-hub.seacs.orgsci-hub.se Other metabolites, such as dihydroxylated TPP, have also been detected in in vitro assays with human liver preparations. uzh.ch These metabolites can also be further conjugated with glucuronide or sulfate groups in phase II metabolism. uzh.ch

| Parent Compound | Metabolite | Metabolic Pathway | Enzyme Class | Reference(s) |

| This compound (TPP) | Diphenyl phosphate (DPHP) | Hydrolysis | Carboxylesterase | industrialchemicals.gov.au |

| This compound (TPP) | 4-hydroxyphenyl diphenyl phosphate (4-OH-TPHP) | Hydroxylation | Cytochrome P450 (CYP) | uzh.chnih.govsci-hub.seacs.orgsci-hub.se |

| This compound (TPP) | Dihydroxylated TPP | Hydroxylation | Cytochrome P450 (CYP) | uzh.ch |

Metabolite Formation in Human Liver Microsomes

Role of Cytochromes P450 (CYP1A2, CYP2E1) in TPP Metabolism

The biotransformation of TPP is a critical factor in understanding its toxicological profile. Cytochrome P450 (CYP) enzymes, particularly those in the liver, play a primary role in the metabolism of xenobiotics like TPP. mdpi.com In vitro studies using human liver microsomes have identified CYP1A2 and CYP2E1 as the main isoforms involved in the metabolism of TPP. acs.orgnih.gov

The metabolic process can lead to the formation of several metabolites, including diphenyl phosphate (DPHP), which is often considered a major metabolite, as well as mono- and dihydroxylated forms of TPP. acs.org The transformation of TPP to its diester metabolite, DPHP, is a key pathway mediated by these CYP enzymes. mdpi.comacs.org Computational studies, including molecular docking and quantum chemical calculations, have provided insights into the binding of TPP to the active site of CYP isoforms and the subsequent chemical reactions. acs.org These studies suggest that the aromatic ring of TPP is a likely site for metabolism. acs.org

The involvement of CYP1A2 and CYP2E1 in TPP metabolism is not only crucial for its detoxification and elimination but also for its potential bioactivation into more toxic compounds. researchgate.net The metabolic activity of these enzymes can vary between species, which may lead to different toxicological outcomes. nih.gov For instance, the rate of TPP metabolism has been observed to be faster in human and rat microsomes compared to fish microsomes. nih.gov

Research has also explored the role of CYP2E1 in the metabolism of TPP's hydroxylated metabolites. mdpi.comresearchgate.net While CYP2E1 is involved in the initial metabolism of TPP, the subsequent hydrolysis of hydroxylated TPP to DPHP may not be directly mediated by this enzyme in humans or rats. researchgate.net

The table below summarizes the key enzymes and resulting metabolites in TPP metabolism.

| Enzyme Family | Specific Isoforms | Key Metabolites |

| Cytochrome P450 | CYP1A2, CYP2E1 | Diphenyl phosphate (DPHP), Mono-hydroxylated TPP, Di-hydroxylated TPP |

Genotoxicity Assessments (e.g., Ames tests, mouse lymphoma, Chinese hamster assays)

The genotoxic potential of this compound (TPP) has been investigated using a variety of in vitro assays. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. Standard tests for assessing genotoxicity include the Ames test, the mouse lymphoma assay, and assays using Chinese hamster cells.

Recent studies have indicated that TPP can induce clastogenic effects, meaning it can cause breaks in chromosomes, in mammalian cells. researchgate.net This genotoxic activity appears to be dependent on metabolic activation by cytochrome P450 enzymes. Specifically, human CYP1A2 and CYP2E1 have been identified as major activating enzymes in the bioactivation of TPP to genotoxic metabolites. researchgate.net

The following table provides a summary of findings from various genotoxicity assays on TPP.

| Assay | Cell Line/Organism | Metabolic Activation | Result |

| Chromosomal Aberration | Mammalian Cells | Human CYP1A2 and CYP2E1 | Clastogenic effects observed |

It is important to note that the metabolic transformation of TPP is a key factor in its genotoxicity. researchgate.net The parent compound itself may not be directly genotoxic, but its metabolites can be. This highlights the critical role of enzymes like CYP1A2 and CYP2E1 in mediating the toxic effects of TPP. researchgate.net

In Vivo Ecotoxicological Studies

The widespread presence of this compound (TPP) in aquatic environments has prompted numerous studies to evaluate its impact on a variety of aquatic organisms. These organisms serve as important model systems for understanding the potential ecological risks associated with TPP exposure.

Aquatic Organisms as Model Systems